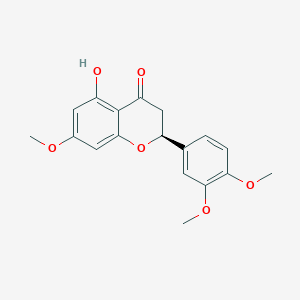
7,3',4'-Tri-O-methyleriodictyol
Descripción general
Descripción
7,3’,4’-Tri-O-methyleriodictyol is a compound with the chemical formula C18H18O6 . It is a yellow crystalline solid that is soluble in some organic solvents . This compound has anti-inflammatory, antioxidant, antitumor, and antibacterial activities . It is generally prepared by extraction from natural plants . Rue, a common plant, can yield 7,3’,4’-Tri-O-methyleriodictyol from its leaves and other parts .
Physical And Chemical Properties Analysis
7,3’,4’-Tri-O-methyleriodictyol has a molecular weight of 330.33 . It has a predicted density of 1.278±0.06 g/cm3 . Its melting point is 141-142 °C, and its predicted boiling point is 542.1±50.0 °C .Aplicaciones Científicas De Investigación
Synthesis and Derivatives
- 7,3',4'-Tri-O-methyleriodictyol (a methylated form of dihydroquercetin) has been identified as a product in the methylation of dihydroquercetin (dhq) with diazomethane, leading to several derivatives with potential applications in natural product chemistry (Kiehlmann & Slade, 2003).
Biomedical Research
- While direct studies on 7,3',4'-Tri-O-methyleriodictyol are limited, related compounds such as triazole derivatives have been studied extensively in medicine, particularly as antibacterial and antifungal agents. This highlights a potential area of exploration for 7,3',4'-Tri-O-methyleriodictyol in similar biomedical applications (Gotsulya, 2016).
Material Science Applications
- Tris-trityl compounds, which are structurally related to 7,3',4'-Tri-O-methyleriodictyol, have been synthesized and characterized for use in Electron Paramagnetic Resonance (EPR) as part of biological systems. This suggests potential applications of 7,3',4'-Tri-O-methyleriodictyol in material science and imaging technologies (Jassoy et al., 2018).
Chemical Properties and Interactions
- The chemical properties of methylated compounds like 7,3',4'-Tri-O-methyleriodictyol can influence photoluminescence and electroluminescence, as seen in studies involving methyl substituted metal chelates. This indicates possible applications in fields like organic light-emitting devices (Sapochak et al., 2001).
Conformational Analysis
- Conformational analysis of triarylmethyl radicals, which share structural similarities with 7,3',4'-Tri-O-methyleriodictyol, provides insights into their behavior in various environments. This knowledge is vital for applications in fields like molecular imaging and oximetry (Bowman et al., 2005).
Propiedades
IUPAC Name |
(2S)-2-(3,4-dimethoxyphenyl)-5-hydroxy-7-methoxy-2,3-dihydrochromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O6/c1-21-11-7-12(19)18-13(20)9-15(24-17(18)8-11)10-4-5-14(22-2)16(6-10)23-3/h4-8,15,19H,9H2,1-3H3/t15-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRFOCZPULZWYTJ-HNNXBMFYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC(=O)C3=C(C=C(C=C3O2)OC)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)[C@@H]2CC(=O)C3=C(C=C(C=C3O2)OC)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7,3',4'-Tri-O-methyleriodictyol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



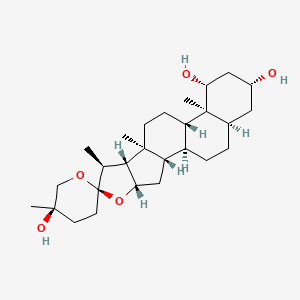
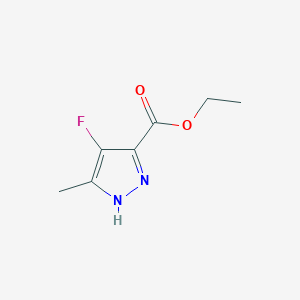
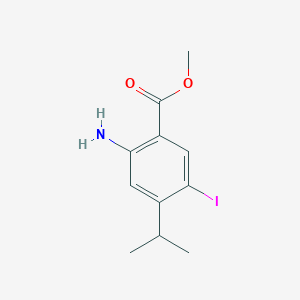
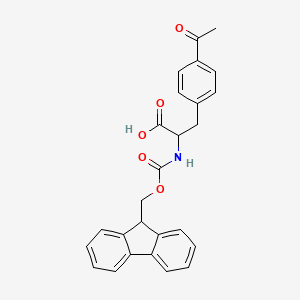
![Heptasodium;[bis[2-[bis(phosphonomethyl)amino]ethyl]amino]methylphosphonic acid](/img/structure/B3029500.png)
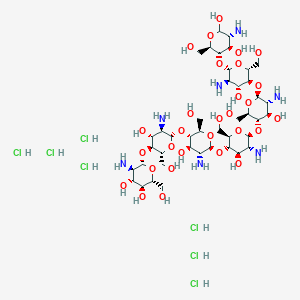
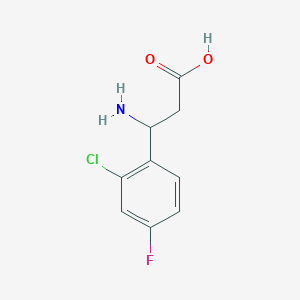


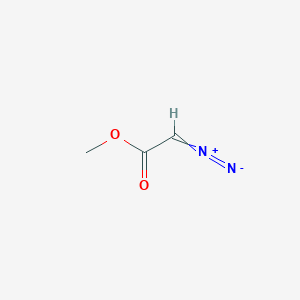
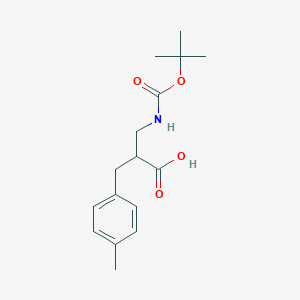
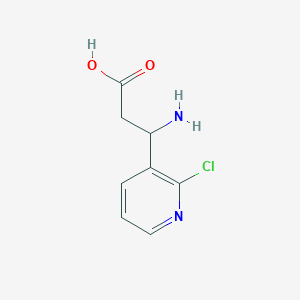
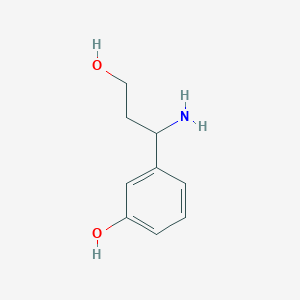
![[6-(3,16-dihydroxy-4,4,9,13,14-pentamethyl-2,11-dioxo-3,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-6-hydroxy-2-methyl-5-oxoheptan-2-yl] acetate](/img/structure/B3029514.png)